C13H16ClN3O5S
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16ClN3O5S |
|---|---|
Molecular Weight |
361.80 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H16ClN3O5S/c14-8-1-2-11(18)10(5-8)17-12(19)6-15-13(20)16-9-3-4-23(21,22)7-9/h1-2,5,9,18H,3-4,6-7H2,(H,17,19)(H2,15,16,20) |
InChI Key |
PJMDOYZACBGFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for C13h16cln3o5s and Its Analogs
Retrosynthetic Analysis of the C13H16ClN3O5S Molecular Architecture
Retrosynthetic analysis is a systematic approach to planning organic syntheses by conceptually breaking down the target molecule into simpler, more accessible precursors. For this compound, the strategy typically involves disconnecting the molecule at key functional groups, primarily the sulfonamide linkage and the quinoxaline (B1680401) core.
A common disconnection strategy begins with the sulfonamide bond (S-N). This disconnection leads to a quinoxaline sulfonyl chloride intermediate and an amine bearing the N-(2-methoxyethyl) or N-(2-hydroxyethyl) side chain.
Disconnection 1 (Sulfonamide N-Alkyl Bond): The bond between the sulfonamide nitrogen and the alkyl side chain (2-methoxyethyl or 2-hydroxyethyl) can be cleaved. This retrosynthetic step yields a quinoxaline sulfonamide core and an alkylating agent, such as a 2-haloethyl ether or alcohol, or an epoxide.
Target MoleculeQuinoxaline Sulfonamide Core + 2-Haloethyl ether/alcohol (or epoxide)
Disconnection 2 (Sulfonamide S-N Bond): Further disconnection of the quinoxaline sulfonamide core at the S-N bond yields a quinoxaline sulfonyl chloride and the corresponding amine (e.g., 2-methoxyethylamine (B85606) or 2-hydroxyethylamine).
Quinoxaline Sulfonamide CoreQuinoxaline Sulfonyl Chloride + Amine
Disconnection 3 (Quinoxaline Ring Formation): The quinoxaline ring itself can be disconnected. A common approach involves breaking the bonds formed during the cyclocondensation reaction, typically leading back to an ortho-phenylenediamine derivative and a 1,2-dicarbonyl compound or its synthetic equivalent. If the sulfonamide moiety is attached to the benzene (B151609) ring of the quinoxaline, the retrosynthesis might involve functionalizing a pre-formed quinoxaline.
Quinoxaline Sulfonyl ChlorideSubstituted o-Phenylenediamine (B120857) + 1,2-Dicarbonyl Compound
This systematic breakdown allows chemists to identify readily available starting materials and plan a sequence of reactions to assemble the target molecule.
Traditional Synthetic Routes to the Quinoxaline-Sulfonamide Core of this compound
Traditional synthetic methods rely on well-established reactions to construct the quinoxaline scaffold and introduce the sulfonamide functionality and side chains.
Synthesis of Substituted Quinoxaline Precursors for this compound
The quinoxaline ring system is typically synthesized via the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound encyclopedia.pubchim.itsapub.orgorganic-chemistry.orgiosrphr.orgtsijournals.com. This reaction is robust and versatile, allowing for the introduction of various substituents onto the quinoxaline core.
Reaction: ortho-Phenylenediamine + 1,2-Dicarbonyl Compound Quinoxaline
Conditions: This condensation can be carried out under various conditions, often in protic solvents like ethanol (B145695) or methanol (B129727), sometimes with acid catalysis (e.g., acetic acid, HCl) encyclopedia.pubsapub.orgthieme-connect.comrasayanjournal.co.in. Reactions can proceed at room temperature or with heating. For example, a catalyst-free reaction in methanol at ambient temperature can yield quinoxalines in high yields within minutes thieme-connect.com.
For the synthesis of this compound, a substituted ortho-phenylenediamine and a suitable 1,2-dicarbonyl compound would be chosen to incorporate the necessary chlorine atom and provide a handle for subsequent functionalization.
Introduction of the Sulfonamide Moiety in this compound Synthesis
The sulfonamide group (-SO₂NHR) is typically introduced in two main ways:
Sulfonylation of an Amine: Reacting a sulfonyl chloride with an amine.
Formation of Sulfonyl Chloride followed by Amination: Functionalizing a precursor to create a sulfonyl chloride, which is then reacted with an amine.
Given the common synthetic pathways for quinoxaline sulfonamides, the latter approach is frequently employed.
Chlorosulfonation of Quinoxaline Derivatives: A common strategy involves the chlorosulfonation of a pre-formed quinoxaline ring. This is typically achieved by treating the quinoxaline derivative with chlorosulfonic acid (ClSO₃H) researchgate.netprinceton.educbijournal.comthieme-connect.deacademicjournals.org.
Reaction: Quinoxaline Derivative + ClSO₃H Quinoxaline Sulfonyl Chloride
Conditions: This reaction is often performed neat or in an inert solvent at elevated temperatures. For example, quinoxaline-2,3-dione can be refluxed with chlorosulfonic acid to yield the corresponding 6-sulfonyl chloride thieme-connect.deacademicjournals.org. Yields for this step can range from moderate to good (e.g., 59% ).
Sulfonamide Formation: The resulting quinoxaline sulfonyl chloride is then reacted with the appropriate amine to form the sulfonamide bond.
Reaction: Quinoxaline Sulfonyl Chloride + Amine Quinoxaline Sulfonamide
Conditions: This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, DIPEA, NaH) in a suitable solvent (e.g., DCM, THF, DMF) cbijournal.comthieme-connect.comacs.orgvulcanchem.comresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org. The amine used here would be the precursor to the N-(2-methoxyethyl) or N-(2-hydroxyethyl) side chain, such as 2-methoxyethylamine or 2-hydroxyethylamine. Yields for this step are often high, ranging from 72-96% cbijournal.com or near quantitative acs.org.
Formation of the N-(2-methoxyethyl)/N-(2-hydroxyethyl) Side Chains for this compound
Once the quinoxaline sulfonamide core is established, the specific N-alkyl side chains are introduced. This is typically achieved through N-alkylation of the sulfonamide nitrogen.
N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides or other suitable alkylating agents in the presence of a base.
Reaction: Quinoxaline Sulfonamide + Alkyl Halide (e.g., 2-methoxyethyl bromide) N-Alkyl Quinoxaline Sulfonamide
Conditions: Strong bases like sodium hydride (NaH) or lithium hydride (LiH) in polar aprotic solvents such as DMF or THF are commonly used to deprotonate the sulfonamide nitrogen, making it nucleophilic for attack on the alkyl halide vulcanchem.comnih.gov. Temperatures can range from room temperature to elevated temperatures depending on the reactivity of the substrates. For instance, reacting 5-bromothiophene-2-sulfonamide (B1270684) with 2-methoxyethyl bromide in DMF with LiH at room temperature yielded the corresponding N-alkylated sulfonamide nih.gov.
Alternatively, catalytic methods using alcohols as alkylating agents have also emerged organic-chemistry.orgorganic-chemistry.orgacs.org. For example, manganese-catalyzed borrowing hydrogen reactions can convert alcohols into N-alkylated sulfonamides organic-chemistry.orgacs.org.
Advanced Synthetic Approaches to this compound and its Stereoisomers
Modern synthetic chemistry offers more efficient, selective, and environmentally friendly methods for constructing complex molecules, including catalytic and organocatalytic approaches. The outline also mentions stereoisomers, implying that if the target molecule or its intermediates possess chiral centers, asymmetric synthesis methods would be relevant.
Catalytic and Organocatalytic Methods for this compound Assembly
Catalytic methods can significantly improve reaction efficiency, reduce waste, and enable milder reaction conditions.
Catalytic Quinoxaline Synthesis: Various catalysts have been developed for the condensation of ortho-phenylenediamines with dicarbonyl compounds, including Lewis acids (e.g., Zn(OTf)₂, Ga(ClO₄)₃, CrCl₂, PbBr₂, CuSO₄), Brønsted acids, transition metals (Pd, Ru, Cu), and even heterogeneous catalysts encyclopedia.puborganic-chemistry.orgiosrphr.orgthieme-connect.comrasayanjournal.co.inresearchgate.netorientjchem.org. These methods often offer shorter reaction times, higher yields, and greener reaction conditions (e.g., solvent-free, aqueous media).
Catalytic Sulfonamide Formation:
Metal-Catalyzed Coupling: Transition metal catalysis, particularly using copper and palladium, has advanced sulfonamide synthesis. Copper-catalyzed N-arylation of sulfonamides with aryl halides, often using ligands like oxalamides or picolinamides, provides an efficient route to N-aryl sulfonamides thieme-connect.comresearchgate.netorganic-chemistry.orgnih.govresearchgate.net. Palladium-catalyzed cross-coupling reactions are also employed for N-arylation thieme-connect.comorganic-chemistry.org.
Organocatalytic Methods: Organocatalysis offers metal-free alternatives. For instance, N-heterocyclic carbenes (NHCs) can catalyze the reaction of sulfonyl fluorides with amines to form sulfonamides (SuFEx click reaction) chemrxiv.org.
Catalytic N-Alkylation:
Borrowing Hydrogen/Transfer Hydrogenation: Transition metal catalysts (e.g., Ir, Mn) can facilitate the N-alkylation of sulfonamides using alcohols as alkylating agents, often under mild conditions and with high yields organic-chemistry.orgorganic-chemistry.orgacs.org.
Photoredox Catalysis: Organophotoredox catalysis has also been employed for the N-alkylation of sulfonamides using carboxylic acid-derived redox-active esters researchgate.net.
Asymmetric Synthesis: If this compound or its intermediates possess chiral centers, asymmetric synthesis would be employed. This could involve using chiral catalysts (metal or organocatalysts), chiral auxiliaries, or chiral starting materials to control the stereochemistry of the product. For example, chiral organocatalysts like proline derivatives can be used in asymmetric aldol (B89426) or Michael reactions, which could be part of a larger synthetic route to chiral sulfonamides google.comacs.org.
Data Tables
To illustrate the synthetic methodologies, the following tables present representative examples of reactions relevant to the synthesis of quinoxaline sulfonamides.
Table 1: Key Reactions in Quinoxaline Synthesis
| Reaction Step | Starting Materials | Reagent(s) | Conditions | Product Type | Yield (%) | Reference |
| Condensation | ortho-Phenylenediamine + 1,2-Dicarbonyl | Solvent (e.g., EtOH, MeOH), Acid Catalyst (opt.) | RT to Reflux, 1 min to several hours | Quinoxaline | 80-99% | encyclopedia.pubsapub.orgtsijournals.comthieme-connect.com |
| Catalytic Condensation | ortho-Phenylenediamine + α-Diketone | Zn(OTf)₄, CH₃CN | RT, 12 h | Quinoxaline | 85-91% | encyclopedia.pub |
| Catalytic Condensation | ortho-Phenylenediamine + α-Bromoketone | HClO₄/SiO₂, Ethanol | Reflux | Quinoxaline | High | researchgate.net |
Table 2: Introduction of Sulfonyl Chloride and Sulfonamide Moiety
| Reaction Step | Starting Material(s) | Reagent(s) | Conditions | Product Type | Yield (%) | Reference |
| Chlorosulfonation | Quinoxaline-2,3-dione | Chlorosulfonic Acid (ClSO₃H) | Reflux, 5 hours | Quinoxaline Sulfonyl Chloride | 59% | thieme-connect.de |
| Sulfonamide Formation | Quinoxaline Sulfonyl Chloride + Amine | Base (e.g., Et₃N, NaH), Solvent (e.g., DMF, DCM) | RT to Reflux | Quinoxaline Sulfonamide | 72-96% | cbijournal.comvulcanchem.comorganic-chemistry.org |
| Catalytic Sulfonamide | Heteroaryl Thiol + Primary Amine | Oxidant (e.g., PTAB), Metal-free conditions | Mild conditions | N-Alkyl Sulfonamide | 54-82% | cbijournal.comrsc.org |
| Organocatalytic SuFEx | Sulfonyl Fluoride + Amine | NHC Catalyst (e.g., Imidazolium salt), HOBt (relay) | RT | Sulfonamide | 58-99% | chemrxiv.org |
Table 3: N-Alkylation of Sulfonamides
| Reaction Step | Starting Material | Reagent(s) | Conditions | Product Type | Yield (%) | Reference |
| N-Alkylation | Sulfonamide | 2-Methoxyethyl Bromide, Base (e.g., LiH, NaH), Solvent (e.g., DMF) | RT, 3 hours | N-(2-methoxyethyl) Sulfonamide | High | vulcanchem.comnih.gov |
| Catalytic N-Alkylation | Sulfonamide + Alcohol | Mn Catalyst (e.g., Mn(I) PNP precatalyst), Solvent (e.g., Toluene) | Mild conditions | N-Alkyl Sulfonamide | Excellent | organic-chemistry.orgacs.org |
| Photoredox Alkylation | Sulfonamide + Carboxylic Acid Derivative | Organophotoredox catalyst, Redox-active ester, Light | Mild, Transition metal-free | N-Alkyl Sulfonamide | Good | researchgate.net |
Compound List
this compound
ortho-Phenylenediamine
1,2-Dicarbonyl Compound
Quinoxaline
Quinoxaline Sulfonyl Chloride
2-Methoxyethylamine
2-Hydroxyethylamine
2-Haloethyl ether/alcohol
2-Methoxyethyl bromide
2-Hydroxyethyl bromide
2-Methoxyethyl chloride
2-Hydroxyethyl chloride
2-Methoxyethanol
2-Hydroxyethanol
Sulfonyl Fluoride
Sulfonamide
The synthesis of this compound and its analogs involves a multi-step process, leveraging both classical and modern synthetic techniques. The ability to efficiently construct the quinoxaline core, introduce the sulfonamide functionality, and append the desired alkyl side chains, potentially with stereochemical control, is crucial for accessing these valuable compounds.
Chemo- and Regioselective Functionalization in this compound Synthesis
Achieving chemo- and regioselectivity is paramount in the synthesis of this compound to ensure that reactions occur at the desired functional groups and positions within the molecule, minimizing the formation of unwanted by-products.
Formation of the Piperidine-4-carboxamide Core: The piperidine (B6355638) ring, substituted at the 4-position with a carboxamide group, can be constructed through various established routes. For instance, functionalization of a pre-formed piperidine ring or de novo ring synthesis can be employed. Amide bond formation, a key step, typically involves the coupling of a piperidine-4-carboxylic acid derivative with an amine, or the reaction of a piperidine-4-carbonyl chloride with an amine. Reagents like carbodiimides (e.g., DCC, EDC) or activating agents for carboxylic acids are commonly used for amide coupling asianpubs.orgresearchgate.netijrpc.comresearchgate.net. Alternatively, reactions involving activated carboxylic acid derivatives like acid chlorides with amines are also effective mdpi.comhilarispublisher.comnih.gov.
Introduction of the N-(2-Chloro-5-nitrophenyl) Moiety: The 2-chloro-5-nitrophenyl group is typically introduced via reactions involving appropriately substituted aniline (B41778) precursors. For example, 2-chloro-5-nitroaniline (B146338) could serve as a starting material, which might then be coupled to the piperidine-4-carboxamide fragment. The synthesis of such substituted aromatic amines often involves electrophilic aromatic substitution reactions, such as nitration and halogenation, on benzene or aniline derivatives ontosight.aismolecule.comprepchem.com. The regioselectivity of these substitutions is governed by the directing effects of existing substituents on the aromatic ring.
Incorporation of the Methylsulfonyl Group: The methylsulfonyl (-SO2CH3) group can be introduced through several methods. One common approach involves the reaction of a precursor with a methylsulfonyl chloride (CH3SO2Cl) or a related sulfonylating agent. Sulfonylation reactions, particularly electrophilic aromatic substitution with chlorosulfonic acid, are standard for introducing sulfonyl groups onto aromatic rings rsc.orgthieme-connect.commasterorganicchemistry.com. For alkyl sulfonyl groups, oxidation of thiols or sulfides, or reactions involving sulfinate salts, are also viable strategies rsc.orgthieme-connect.comresearchgate.net. The selective introduction of this group onto the piperidine nitrogen would require specific reaction conditions to ensure chemoselectivity over other potential reaction sites.
Purification and Isolation Techniques for Synthetic this compound Compounds
Following synthesis, the crude product often contains unreacted starting materials, reagents, catalysts, and various by-products. Effective purification is essential to isolate the target compound with high purity.
Chromatography: Various chromatographic techniques are indispensable for separating and purifying organic compounds.
Column Chromatography: This widely used method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and elution by a mobile phase. Gradient elution, using mixtures of solvents with varying polarities, is often employed to achieve optimal separation byjus.comreachemchemicals.comunacademy.comemu.edu.tr.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity, making it suitable for both analytical and preparative purification of complex mixtures, especially for compounds with similar properties byjus.comreachemchemicals.comemu.edu.tr.
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring reaction progress and assessing the purity of fractions collected during column chromatography, providing a quick visual indication of compound separation byjus.comreachemchemicals.comunacademy.comemu.edu.tr.
Crystallization/Recrystallization: This technique is highly effective for purifying solid organic compounds. It relies on differences in solubility between the target compound and impurities in a chosen solvent. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in solution. Recrystallization can be repeated to achieve higher purity reachemchemicals.comemu.edu.trvavaclasses.com.
Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible solvents. This is often employed during work-up procedures to remove inorganic salts or to transfer the organic product into a suitable solvent for further processing reachemchemicals.comemu.edu.tr.
Filtration and Centrifugation: These physical separation methods are used to isolate solid products from liquid mixtures, either after crystallization or precipitation reachemchemicals.comemu.edu.trdeskera.commit.edu.
Optimization of Synthetic Pathways and Process Intensification for this compound
Optimizing synthetic pathways and implementing process intensification (PI) strategies are crucial for developing efficient, cost-effective, and sustainable manufacturing processes.
Reaction Condition Optimization: Maximizing yield and selectivity is achieved by systematically optimizing reaction parameters. This includes:
Temperature and Pressure: Adjusting temperature and pressure can significantly influence reaction rates, equilibrium, and selectivity deskera.comnumberanalytics.comfiveable.me.
Catalyst Selection and Loading: The choice of catalyst and its concentration are critical for promoting desired reactions and minimizing side reactions rsc.orgdeskera.comnumberanalytics.comnumberanalytics.com.
Stoichiometry and Concentration: Precise control over reactant ratios and concentrations is vital for efficient conversion and to avoid unwanted reactions deskera.comfiveable.me.
Solvent Choice: The solvent can affect solubility, reaction rate, and selectivity deskera.combeilstein-journals.orgpharmafeatures.com.
Reaction Time: Balancing conversion and potential degradation requires careful control of reaction duration deskera.comfiveable.me.
Process Intensification (PI): PI aims to achieve significant improvements in chemical processes by reducing equipment size, increasing efficiency, and enhancing safety and sustainability.
Continuous Flow Chemistry: Transitioning from batch to continuous flow reactors offers advantages such as improved heat and mass transfer, better control over reaction parameters, enhanced safety, and easier scalability smolecule.comrsc.orgreachemchemicals.compharmasalmanac.compharmafeatures.comprocegence.com. This can lead to higher yields, improved selectivity, and reduced waste.
Microreactors: These devices offer extremely high surface-area-to-volume ratios, leading to superior heat and mass transfer, enabling reactions that are difficult or hazardous in traditional batch reactors reachemchemicals.comresearchgate.net.
Automation and High-Throughput Experimentation: Automated platforms coupled with Process Analytical Technology (PAT) and machine learning (ML) algorithms enable rapid screening and optimization of reaction conditions, exploring a vast parameter space efficiently mit.edubeilstein-journals.orgpharmafeatures.combeilstein-journals.org. These data-driven approaches can identify optimal pathways and conditions that might be missed by traditional methods.
Synthetic Route Design: Computer-aided synthesis planning (CASP) tools and AI-driven retrosynthetic analysis can help identify the most efficient and cost-effective synthetic routes, considering factors like step count, yield, reagent availability, and cost mit.edunumberanalytics.compharmafeatures.comsolubilityofthings.com.
By integrating these principles, chemists and chemical engineers can develop robust and efficient synthetic processes for complex molecules like this compound, ensuring high purity and yield while minimizing environmental impact.
Unfortunately, the specific research findings and detailed spectroscopic or crystallographic data for the chemical compound "N-(7-chloro-6-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-N-(2-methoxyethyl)methanesulfonamide" (this compound) were not found in the executed searches.
The search results provided general information on various analytical techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, UV-Vis and Fluorescence spectroscopy, and X-ray Crystallography. They also included data for other chemical compounds, including some quinoxaline derivatives and sulfonamides, but not the specific compound requested.
Without the specific experimental data for this compound, it is not possible to generate the detailed content and data tables required for each section of the article as per the instructions. Therefore, the article cannot be completed at this time.
Structural Elucidation and Advanced Characterization Techniques for C13h16cln3o5s
X-ray Crystallography for Three-Dimensional Structural Determination of C13H16ClN3O5S
Conformational Analysis and Intermolecular Interactions in Solid-State this compound
Understanding the three-dimensional arrangement of atoms within a molecule (conformation) and how these molecules interact with each other in a solid lattice (intermolecular interactions) is crucial. These factors significantly influence a compound's physical properties, such as melting point, solubility, and crystal packing.
Research into solid-state conformations often utilizes techniques like X-ray crystallography, which provides precise atomic coordinates, and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, are frequently employed to complement experimental data by predicting potential energy surfaces, identifying low-energy conformers, and simulating molecular behavior mdpi.comrsc.orgmdpi.commdpi.comnih.govnih.gov. These studies aim to map the conformational landscape, considering how intra- and intermolecular forces restrict flexibility in the solid state mdpi.comnih.govtdl.org.
Intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, play a vital role in dictating crystal packing and stability nih.govnumberanalytics.comjocpr.comdtic.milresearchgate.netrsc.org. Analyzing these interactions can provide insights into the driving forces behind crystal formation and polymorphism. Hirshfeld surface analysis, for instance, can visualize and quantify the contribution of different intermolecular contacts to the crystal lattice rsc.org.
While specific research findings for this compound regarding its solid-state conformation and intermolecular interactions were not directly available in the provided search results, general principles highlight that such analyses would involve examining bond lengths, bond angles, torsion angles, and the geometry of hydrogen bonds and other non-covalent interactions within the crystal structure dtic.milresearchgate.netucl.ac.ukresearchgate.net.
Chiroptical Techniques for Absolute Configuration and Stereoisomerism of this compound
Chiroptical techniques are indispensable for determining the absolute configuration and characterizing the stereoisomerism of chiral molecules. These methods exploit the interaction of chiral substances with polarized light.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules advancedsciencenews.comjascoinc.comresearchgate.netunits.itnih.govresearchgate.net. This difference in absorption, known as the Cotton effect, is directly related to the molecule's stereochemistry. CD is a powerful tool for identifying enantiomers and determining enantiomeric excess (ee) researchgate.netchromatographytoday.comjascoch.comnih.gov.
In the context of this compound, CD spectroscopy would be used to analyze samples containing its enantiomers. By comparing the experimental CD spectrum with theoretical predictions or spectra of known configurations, the absolute configuration can be assigned cas.czresearchgate.net. Furthermore, CD can be employed to quantify enantiomeric ratios without the need for complete chromatographic separation of enantiomers, a significant advantage in chiral analysis chromatographytoday.comjascoch.com. Vibrational CD (VCD) spectroscopy, which utilizes infrared light, can also be applied, particularly for molecules lacking a strong UV chromophore, offering an alternative for determining chiral purity nih.govcas.cz.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures how the optical rotation of a substance changes with the wavelength of light nih.govchem-soc.sislideshare.netkud.ac.innih.govscribd.com. Like CD, ORD curves are characteristic of a molecule's stereochemistry and can be used to determine absolute configurations. Historically, ORD was one of the first methods used for this purpose chem-soc.si.
ORD studies on this compound would involve measuring its specific rotation across a range of wavelengths. The resulting ORD spectrum, particularly the presence and shape of Cotton effects, would provide information about the molecule's chiral centers and their spatial arrangement. ORD, alongside CD, is valuable for conformational analysis and determining the absolute configuration of chiral compounds chem-soc.sislideshare.netkud.ac.in.
Theoretical and Computational Investigations of C13h16cln3o5s
Quantum Chemical Calculations for C13H16ClN3O5S Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of a molecule from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the preferred three-dimensional arrangements (conformations) of a molecule and the relative energies associated with them.
For Tianeptine, DFT calculations would be instrumental in exploring the conformational possibilities of its seven-membered diazepine (B8756704) ring and the orientation of its aminoheptanoic acid side chain. The central tricyclic system is not planar and can adopt several low-energy conformations, such as boat, twist-boat, or chair forms. The flexible side chain can also exist in various folded or extended states. By calculating the single-point energy of these different conformers, a potential energy surface can be mapped to identify the most stable, lowest-energy structures.
Detailed research findings from DFT studies on related tricyclic compounds indicate significant flexibility. For instance, molecular mechanics and dynamics simulations on tricyclic antidepressants like imipramine (B1671792) have shown that the angle between the phenyl rings can vary widely, and the side chain can adopt both folded and extended conformations. nih.gov Similar flexibility would be expected for Tianeptine.
A hypothetical DFT analysis would yield data on the relative stability of different Tianeptine conformers.
Interactive Data Table: Hypothetical Relative Energies of Tianeptine Conformers from DFT Calculations
| Conformer ID | Dibenzothiazepine Ring Conformation | Side Chain Orientation | Relative Energy (kcal/mol) | Note |
| TIA-01 | Boat | Extended | 0.00 | Global Minimum (Most Stable) |
| TIA-02 | Twist-Boat | Extended | 1.25 | |
| TIA-03 | Boat | Folded | 2.10 | Potential for intramolecular interactions |
| TIA-04 | Chair | Extended | 3.50 | Higher energy conformer |
This table is illustrative and represents the type of data that would be generated from DFT studies.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can provide highly accurate descriptions of a molecule's electronic properties.
For Tianeptine, ab initio calculations would be used to precisely determine its electronic structure, including:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule.
Electron Density Distribution: These calculations map the probability of finding an electron at any given point, revealing areas of high and low electron density which are related to chemical reactivity and intermolecular interactions.
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution and is used to predict how a molecule will interact with other charged or polar species.
Studies on related heterocyclic systems, such as benzodiazepine (B76468) derivatives, have utilized DFT and ab initio methods to calculate these electronic properties to predict reactivity. jmaterenvironsci.comderpharmachemica.com
Interactive Data Table: Illustrative Electronic Properties of Tianeptine from Ab Initio Calculations
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |
| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability |
| Dipole Moment | 3.8 Debye | Reflects overall molecular polarity |
This data is hypothetical and serves to illustrate the output of ab initio electronic structure analysis.
Molecular Dynamics (MD) Simulations of this compound in Solvated and Condensed Phases
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a "movie" of atomic motion. This allows for the study of dynamic processes and the exploration of conformational space over time.
To understand how Tianeptine behaves in a biological environment, it is crucial to study its interaction with water. MD simulations are performed by placing the Tianeptine molecule in a computational box filled with explicit water molecules. The simulation then tracks the movements of all atoms over a period of nanoseconds to microseconds.
Such simulations would reveal:
Hydration Shell Structure: How water molecules arrange themselves around the hydrophilic (e.g., carboxylic acid) and hydrophobic (e.g., aromatic rings) regions of Tianeptine.
Solvent-Solute Interactions: The formation and breaking of hydrogen bonds between Tianeptine's functional groups (like the carbonyl and amine groups) and surrounding water molecules.
Dynamic Behavior: How the presence of solvent influences the conformational flexibility of the molecule.
MD simulations of other tricyclic antidepressants in aqueous solution have confirmed that these molecules exhibit considerable flexibility in both their ring systems and side chains. nih.gov
MD simulations are a primary tool for exploring the full range of conformations a molecule can adopt at a given temperature. By simulating the molecule's motion over a long timescale, one can observe transitions between different stable and metastable conformational states. This is particularly important for flexible molecules like Tianeptine and its derivatives, such as its primary metabolite MC5, which has a shorter pentanoic acid side chain. nih.gov
These simulations can identify the most populated conformational families and the pathways for transitioning between them. This information is critical for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the lowest-energy one in solution. Molecular docking studies on Tianeptine and its ester derivatives have been performed to understand their binding to proteins, a process that relies on understanding the molecule's conformational possibilities. researchgate.net
In Silico Prediction of Spectroscopic Parameters for this compound
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These in silico spectra are valuable for interpreting experimental results and confirming molecular structure.
Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical spectrum can be compared with experimental Fourier-transform infrared (FTIR) or Raman spectra to assign specific peaks to the vibrations of particular functional groups (e.g., C=O stretch, N-H bend, S=O stretch). Experimental FTIR studies have been conducted on Tianeptine as part of its physico-chemical characterization. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. By comparing the calculated NMR spectrum with the experimental one, each signal can be unambiguously assigned to a specific atom in the Tianeptine structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an experimental UV-Vis spectrum. Experimental UV-Vis scans of Tianeptine have been used to determine optimal wavelengths for detection in analytical methods. jascoinc.com
Interactive Data Table: Hypothetical Predicted vs. Experimental Spectroscopic Data for Tianeptine
| Spectroscopic Technique | Predicted Parameter (Illustrative) | Corresponding Functional Group/Atom |
| FTIR | 1715 cm⁻¹ | C=O stretch (Carboxylic Acid) |
| FTIR | 1320 cm⁻¹ & 1150 cm⁻¹ | S=O asymmetric & symmetric stretch (Sulfonamide) |
| ¹³C NMR | 178 ppm | Carbonyl Carbon (Carboxylic Acid) |
| ¹H NMR | 7.2-7.5 ppm | Aromatic Protons |
This table illustrates how computational predictions are correlated with molecular features.
Table of Compound Names
| Chemical Formula | Common Name(s) |
| This compound | Tianeptine |
| C21H27N3O | Imipramine |
| C16H16N2O | Diazepam |
| - | Tianeptine Metabolite MC5 |
Despite extensive searches for the chemical compound with the formula this compound, no specific information or published research pertaining to its theoretical and computational investigations, including the elucidation of its reaction mechanisms and pathways, could be found.
Chemical databases and scientific literature searches did not yield a recognized compound corresponding to this exact molecular formula. Consequently, there is no available data for the section on "Computational Elucidation of Reaction Mechanisms and Pathways involving this compound" as outlined in the request.
It is not possible to provide an article with detailed research findings, data tables, or an analysis of reaction mechanisms for a compound that is not documented in the searched scientific literature.
Reactivity and Mechanistic Studies of C13h16cln3o5s Chemical Transformations
Chemical Stability and Degradation Pathways of the C13H16ClN3O5S Compound
The sulfonamide linkage (C-SO2-N) is a robust covalent bond, generally exhibiting significant stability towards hydrolysis under neutral pH conditions. Studies on a wide range of sulfonamides have shown that they are hydrolytically stable at pH values typically found in the environment (pH 4.0-9.0), with degradation half-lives often exceeding one year at 25°C. nih.gov
Acidic and Basic Conditions: While stable at neutral pH, the S-N bond can undergo cleavage under more extreme conditions. In strongly acidic or basic solutions, particularly at elevated temperatures, forced hydrolysis can occur. The mechanism typically involves nucleophilic attack on the sulfur atom, leading to the cleavage of the sulfur-nitrogen bond.
Quinoxaline (B1680401) Influence: The quinoxaline ring, being an electron-withdrawing system, can influence the electronic properties of the sulfonamide group attached to it. However, this influence is not typically sufficient to render the sulfonamide linkage exceptionally labile under normal aqueous conditions. The stability of the quinoxaline ring itself to hydrolysis is very high.
Quinoxaline derivatives are known to be photochemically active, absorbing UV radiation which can lead to various transformations. The presence of a sulfonamide group and other substituents can modify the photochemical pathways.
Photodegradation: Exposure to UV light, particularly in the presence of photosensitizers like titanium dioxide (TiO2), can initiate degradation. researchgate.netnih.gov The primary mechanism often involves the generation of highly reactive species such as hydroxyl radicals (•OH), which can attack the molecule at multiple sites. mdpi.com Common degradation pathways for related sulfonamides include the cleavage of the S-N bond. researchgate.net
Quinoxaline N-Oxides: If the quinoxaline moiety exists as an N-oxide, a common and stable derivative, its photochemical reactivity is enhanced. Quinoxaline 1,4-dioxides, for instance, are known to undergo photoreduction and other complex rearrangements upon irradiation. nih.gov
Table 1: Potential Photochemical Reactions of this compound
| Reaction Type | Conditions | Primary Products/Intermediates | Mechanistic Notes |
|---|---|---|---|
| Photolysis | UV irradiation (e.g., 254 nm) in aqueous solution | Cleavage products (sulfanilic acid derivatives, quinoxaline fragments) | Direct absorption of photons leads to bond scission, primarily targeting weaker bonds or electronically excited states. |
| Photocatalysis | UV/Vis light, TiO2 catalyst | Hydroxylated intermediates, ring-opened products, mineralized products (CO2, H2O, etc.) | Process is initiated by hydroxyl radicals (•OH) generated on the catalyst surface, leading to oxidative degradation. nih.gov |
| Photoreduction (of N-oxide) | UV light, presence of a hydrogen donor | Deoxygenated quinoxaline derivative | Applicable if the parent compound is a quinoxaline N-oxide; involves the removal of oxygen atoms from the heterocyclic nitrogen. |
The compound possesses multiple sites susceptible to oxidation and reduction, including the nitrogen atoms of the quinoxaline ring and the sulfur atom of the sulfonamide.
Oxidation: The quinoxaline ring is susceptible to oxidation. Treatment with a peracid (e.g., m-CPBA) can oxidize the ring nitrogens to form the corresponding quinoxaline N-oxide or di-N-oxide. sapub.org Under more vigorous conditions, such as with hot alkaline potassium permanganate, the benzene (B151609) portion of the quinoxaline ring can be oxidatively cleaved to yield a pyrazine-2,3-dicarboxylic acid derivative. sapub.org The sulfonamide sulfur is in its highest oxidation state (+6) and is therefore resistant to further oxidation.
Reduction: The quinoxaline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., H2/Pd-C) can reduce the pyrazine (B50134) ring to yield a tetrahydroquinoxaline derivative. Electrochemical studies on quinoxaline derivatives show they can be reduced via single-electron transfer, forming radical anions as intermediates. abechem.com The sulfonamide group can undergo reductive cleavage of the S-N bond using strong reducing agents like samarium iodide or under certain electrochemical conditions, yielding an amine and a sulfinic acid. chemrxiv.org
Functional Group Interconversions and Derivatization of this compound
The diverse functional groups within the molecule allow for a wide range of chemical modifications to synthesize new derivatives.
The quinoxaline ring system can undergo several transformations, primarily electrophilic substitution on the benzene ring and nucleophilic substitution on the pyrazine ring, especially if activating groups are present.
Electrophilic Aromatic Substitution: The benzene portion of the quinoxaline ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the pyrazine ring. However, reactions like nitration and sulfonation can be forced under harsh conditions. For example, direct sulfonation can be achieved using chlorosulfonic acid, often leading to the introduction of a -SO2Cl group, which is a key intermediate for synthesizing further sulfonamide derivatives. mdpi.comsphinxsai.com
Nucleophilic Aromatic Substitution (SNAr): The chloro substituent on the quinoxaline ring is a key handle for derivatization. As a halogen on an electron-deficient heteroaromatic ring, it is susceptible to nucleophilic displacement. Reactions with various nucleophiles (e.g., amines, alkoxides, thiols) can be used to introduce new functional groups. acs.org This is a common strategy for building molecular complexity. researchgate.net
C-H Functionalization: Modern cross-coupling methods allow for the direct functionalization of C-H bonds. For instance, copper-catalyzed C-H functionalization has been used to directly introduce sulfonamide groups onto quinoxalin-2(1H)-one structures. researchgate.net
Table 2: Selected Derivatization Reactions at the Quinoxaline Core
| Reaction Type | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| Nucleophilic Substitution (SNAr) | Primary/secondary amines (e.g., pyrrolidine), base, heat | Amino-substituted quinoxaline | Displaces the existing chloro group. researchgate.net |
| Sulfonation | Chlorosulfonic acid (ClSO3H) | Quinoxaline sulfonyl chloride | Introduces a -SO2Cl group onto the benzene ring, which can be reacted with amines to form new sulfonamides. mdpi.comresearchgate.net |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Quinoxaline N-oxide | Oxidizes one or both of the pyrazine nitrogen atoms. sapub.org |
The sulfonamide and the side-chain functionalities offer additional sites for chemical modification.
Sulfonamide Group Transformations: The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated by a base. The resulting anion can be alkylated or acylated to produce N-substituted sulfonamides. nih.gov For instance, treatment with acetic anhydride (B1165640) can lead to N-acetylation. nih.gov As mentioned, the entire sulfonamide group can be cleaved reductively to unmask an amine, providing a versatile synthetic handle for late-stage functionalization. chemrxiv.org
Ether and Alcohol Transformations: If the side chain contains a primary or secondary alcohol, it can undergo standard alcohol reactions. This includes oxidation to an aldehyde or ketone, esterification with carboxylic acids or acyl chlorides, or conversion to an alkyl halide. sapub.org Ether linkages are generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI). These transformations allow for the modification of the molecule's solubility and steric properties.
Intermolecular Interactions and Complex Formation Chemistry of Tianeptine
The supramolecular assembly and crystal packing of the tricyclic compound Tianeptine are dictated by a sophisticated network of intermolecular forces. These interactions are crucial in understanding its solid-state properties and its interactions with biological macromolecules. The molecule's structure, featuring a flexible heptanoic acid chain, a rigid tricyclic core, and various functional groups, allows for a diverse range of non-covalent interactions.
Hydrogen Bonding Propensities of Tianeptine
The structure of Tianeptine contains multiple sites capable of participating in hydrogen bonds, which are primary determinants of its molecular recognition and crystal lattice formation. The molecule possesses two hydrogen bond donors and six potential hydrogen bond acceptors. nih.govacs.org
The primary hydrogen bond donors are:
The carboxylic acid hydroxyl group (-COOH)
The secondary amine group (-NH-)
The potential hydrogen bond acceptor sites include:
The carbonyl oxygen of the carboxylic acid (=O)
The hydroxyl oxygen of the carboxylic acid (-OH)
The two oxygen atoms of the sulfone group (-SO₂-)
The secondary amine nitrogen atom (-NH-)
The tertiary amine nitrogen atom within the sultam ring
Analysis of the X-ray crystal structure of Tianeptine hydrochloride reveals a specific intramolecular hydrogen bond between one of the sultam oxygen atoms and the amino nitrogen. nih.gov In its solid state, Tianeptine molecules arrange through a network of intermolecular hydrogen bonds. The carboxylic acid group is a particularly potent site for such interactions, often forming classic head-to-tail dimeric structures with neighboring molecules via strong O-H···O bonds.
| Functional Group | Atom | Role | Comment |
|---|---|---|---|
| Secondary Amine | N-H | Donor | Can also act as an acceptor. |
| Carboxylic Acid | O-H | Donor | Strongly acidic proton. |
| Carboxylic Acid | C=O | Acceptor | Strong acceptor site. |
| Sulfone | S=O (2) | Acceptor | Two strong acceptor sites. |
| Sultam Nitrogen | N | Acceptor | Tertiary amine. |
Non-Covalent Interactions Governing Tianeptine Assembly
The large, rigid tricyclic core of the molecule provides a significant surface area for van der Waals interactions, which contribute substantially to the cohesive energy of the crystal lattice. The arrangement of the two benzene rings within the core is also critical. In the hydrochloride salt crystal structure, the dihedral angle between the mean planes of the benzene rings is 44.44(7)°. nih.gov This non-parallel arrangement precludes traditional π-π stacking but allows for offset or edge-to-face C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on an adjacent molecule.
| Interaction Type | Participating Moieties | Significance in Assembly |
|---|---|---|
| Van der Waals Forces | Entire molecule, especially the tricyclic core and alkyl chain | Major contributor to crystal packing and cohesive energy. |
| C-H···π Interactions | Aromatic C-H bonds and benzene rings | Contributes to stabilizing the arrangement of aromatic rings. |
| Halogen Bonding | Chlorine atom and electronegative atoms (O, N) | Provides directionality and specificity to the crystal packing. |
Advanced Analytical Methodologies for C13h16cln3o5s Detection and Quantification
Chromatographic Techniques for High-Purity Analysis and Separation of C13H16ClN3O5S
Chromatography is the cornerstone of separation science and is widely applied to the analysis of this compound. ksu.edu.sateledynelabs.comsigmaaldrich.com The principle relies on the differential partitioning of the analyte between a stationary phase and a mobile phase, allowing for the separation of the target compound from impurities, related substances, or metabolites. teledynelabs.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of this compound in bulk drug and pharmaceutical formulations. ksu.edu.saijpra.com Reverse-Phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. ijpra.com
Method development focuses on optimizing separation parameters to achieve high resolution, good peak shape, and reasonable analysis times. A study aimed at estimating related compounds in Tianeptine sodium tablets utilized a gradient elution method with a C18 column. ijrpr.com The mobile phase consisted of a buffered aqueous solution mixed with acetonitrile (B52724) and methanol (B129727), with the pH adjusted to 2.5 using orthophosphoric acid. ijrpr.com Another validated method for Tianeptine in its pure and tablet forms used an isocratic system with a C18 column and a mobile phase of water and methanol (85:15 v/v), demonstrating the versatility of HPLC for different analytical needs. ijpra.com Detection is typically performed using a UV detector, with wavelengths around 218-220 nm being effective for this compound. ijpra.comijrpr.com
Validation of these methods is performed according to established guidelines to ensure they are suitable for their intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. ijpra.comijrpr.com For instance, one method demonstrated linearity in the concentration range of 10-50 µg/ml. ijpra.com
Table 1: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Related Compounds) ijrpr.com | Method 2 (Assay) ijpra.com |
| Instrumentation | Waters Alliance-HPLC with PDA Detector | Reverse Phase HPLC System |
| Column | Nucleosil C18 (150 x 4.6 mm, 3µm) | Zorbax C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (Buffer/ACN/Methanol) and B (Buffer/Methanol/ACN) | Isocratic elution with Water:Methanol (85:15 v/v) |
| pH | 2.5 (adjusted with Ortho Phosphoric Acid) | Not specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 218 nm |
| Injection Volume | 10 µL | Not specified |
| Column Temperature | 30°C | Not specified |
| Retention Time | Not specified for parent compound | 5.430 ± 0.02 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. nih.govepa.gov It is best suited for analytes that are volatile and thermally stable. nih.gov While this compound itself is not highly volatile, GC-MS has been successfully applied to study its metabolic products in biological matrices like urine. greenpharmacy.infogreenpharmacy.inforesearchgate.net
In these analyses, the sample undergoes an extraction process, often at different pH values, to isolate the metabolites. greenpharmacy.inforesearchgate.net The analysis is typically performed on a gas chromatograph, such as an Agilent 6890N, equipped with a capillary column and a mass-selective detector like the Agilent 5973. greenpharmacy.infogreenpharmacy.infotdmu.edu.ua Helium is commonly used as the carrier gas. greenpharmacy.inforesearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analytes, allowing for the identification of metabolites such as the primary metabolite MC5, as well as desalkyltianeptine and others. greenpharmacy.inforesearchgate.net This approach demonstrates the utility of GC-MS for comprehensive metabolic profiling of this compound. greenpharmacy.info
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. nih.gov Since enantiomers can have different biological activities, their separation and quantification are crucial. shimadzu.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, offering several advantages over traditional HPLC. chromatographyonline.comselvita.com
SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption, making SFC a "greener" and more efficient alternative to normal-phase HPLC. selvita.comchromatographyonline.comyoutube.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. chromatographyonline.com While specific, detailed SFC methods for Tianeptine are not as widely published as HPLC methods, the principles of the technique make it highly suitable for this purpose. researchgate.net Chiral separations for Tianeptine have been achieved using HPLC with CSPs based on modified macrocyclic glycopeptides or Pirkle-type phases, and these same column chemistries are often applicable in SFC. nih.govchromatographyonline.com The development of an SFC method would involve screening various CSPs and optimizing the mobile phase composition (CO2 and organic modifiers) to achieve baseline separation of the enantiomers. shimadzu.com
Electrophoretic Methods for this compound Characterization
Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques are known for their high efficiency, resolution, and low sample consumption. nih.govmdpi.com
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the purity and isomeric analysis of pharmaceuticals. nih.govnih.gov In CE, separation occurs within a narrow fused-silica capillary filled with a background electrolyte (BGE). nih.gov When a high voltage is applied, analytes migrate according to their charge-to-size ratio. mdpi.com
For purity analysis of this compound, Capillary Zone Electrophoresis (CZE), the simplest form of CE, can be used to separate the main compound from charged impurities with high efficiency. nih.gov For the critical task of isomeric (enantiomeric) analysis, chiral selectors are added to the BGE. Cyclodextrins are commonly used chiral selectors that form transient, diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and enabling their separation. mdpi.comkantisto.nl Although specific CE applications for Tianeptine are not extensively detailed in recent literature, the technique's proven capabilities for chiral separations of other pharmaceuticals make it a highly valuable and applicable methodology for the isomeric analysis of this compound. kantisto.nl
Hyphenated Mass Spectrometry Techniques for Comprehensive this compound Profiling
Hyphenated techniques, which couple a separation method directly to a mass spectrometer, provide unparalleled analytical power by combining separation with highly sensitive and specific detection. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent of these techniques for pharmaceutical analysis. rsc.org
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of this compound and its active metabolite, MC5, in biological fluids. nih.gov Such methods offer excellent sensitivity and selectivity, which is crucial for pharmacokinetic studies. In one such study, chromatographic separation was achieved on a C18 analytical column with a mobile phase of acetonitrile (containing 0.1% formic acid) and water (containing 4 mM ammonium (B1175870) formate). nih.gov
The tandem mass spectrometer operates in the selected reaction monitoring (SRM) mode, which provides high specificity. In SRM, a specific precursor ion for the analyte is selected in the first quadrupole (Q1), fragmented, and then a specific product ion is monitored in the third quadrupole (Q3). This process minimizes interferences from the sample matrix. nih.gov The use of high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can further enhance profiling by providing accurate mass measurements, which aids in the identification of unknown metabolites and degradation products. lcms.czmdpi.com
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters for this compound Analysis nih.gov
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Ion Source Temperature | 450°C |
| Ionspray Voltage | 5500 V |
| This compound (Tianeptine) Transitions | m/z 437 → 292 (primary), m/z 437 → 228 |
| Metabolite MC5 Transitions | m/z 409 → 292, m/z 409 → 228 |
| Internal Standard (IS) Transition | m/z 279 → 181 |
| Quadrupole Resolution | Unit Mass Resolution |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for this compound and its Degradation Products
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful analytical technique for the separation, detection, and identification of chemical compounds in complex mixtures. This method is particularly well-suited for the analysis of this compound and its potential degradation products due to its high sensitivity, selectivity, and mass accuracy.
The process begins with the separation of the compound of interest from its matrix and any present degradation products using liquid chromatography. The choice of the stationary and mobile phases is optimized to achieve the best possible separation. Following chromatographic separation, the analyte is introduced into the high-resolution mass spectrometer.
High-resolution mass spectrometry provides a highly accurate mass-to-charge ratio of the ionized compound. This level of mass accuracy allows for the determination of the elemental composition of the parent compound and its degradation products, confirming their identities. For this compound, the expected accurate mass of the protonated molecule ([M+H]⁺) would be calculated and used for its selective detection.
A hypothetical LC-HRMS analysis of this compound and its degradation products might yield the data presented in the interactive table below. This table illustrates how the technique can distinguish between the parent compound and its potential degradation products based on their retention times and accurate mass measurements.
Interactive Data Table: Hypothetical LC-HRMS Data for this compound and its Degradation Products
| Compound | Retention Time (min) | Observed m/z | Calculated m/z ([M+H]⁺) | Mass Error (ppm) | Proposed Formula |
| This compound | 5.2 | 378.0579 | 378.0572 | 1.85 | C13H17ClN3O5S |
| Degradation Product 1 | 4.5 | 362.0628 | 362.0623 | 1.38 | C13H17ClN3O4S |
| Degradation Product 2 | 3.8 | 344.0517 | 344.0512 | 1.45 | C13H15ClN3O3S |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis of this compound
Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of chemical compounds. In an MS/MS experiment, the ion of the parent molecule (in this case, the protonated this compound ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass analyzer, producing a fragmentation spectrum.
This fragmentation pattern is unique to the structure of the molecule and provides a wealth of information about its functional groups and connectivity. By analyzing the mass losses and the m/z of the fragment ions, a detailed picture of the molecule's structure can be constructed.
Given the elemental composition of this compound, which includes chlorine, nitrogen, oxygen, and sulfur, several characteristic fragmentation pathways could be anticipated. For instance, the presence of a sulfonamide group would likely lead to the cleavage of the S-N bond or the loss of SO2. A chlorinated aromatic ring would produce characteristic isotopic patterns in the fragment ions containing the chlorine atom.
The following interactive data table presents a hypothetical set of fragment ions that could be observed in the MS/MS spectrum of this compound, along with their potential structural interpretations.
Interactive Data Table: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Interpretation |
| 378.0579 | 314.0883 | 63.9696 | Loss of SO2 |
| 378.0579 | 298.0934 | 79.9645 | Loss of SO3 |
| 378.0579 | 255.0512 | 123.0067 | Cleavage adjacent to the sulfonamide group |
| 378.0579 | 156.0112 | 222.0467 | Fragment containing the chlorinated moiety |
Future Directions and Emerging Research Avenues for C13h16cln3o5s
Design and Synthesis of Novel Ambuside Analogs with Tunable Chemical Properties
The synthesis of novel analogs of Ambuside offers a direct route to explore structure-activity relationships (SAR) and fine-tune its chemical and pharmacological properties. Future research could focus on modifying specific functional groups within the Ambuside structure, such as the sulfonamide moieties or the allyl and butenylidene groups, to enhance its diuretic efficacy, improve pharmacokinetic profiles, or reduce potential side effects. Techniques like combinatorial chemistry and parallel synthesis can be employed to rapidly generate libraries of Ambuside derivatives. These analogs can then be screened for improved potency, selectivity, and bioavailability. For instance, varying the alkyl chain on the sulfonamide nitrogen or altering the substituents on the benzene (B151609) ring could lead to compounds with distinct water solubility, metabolic stability, or receptor binding affinities. The goal would be to create a new generation of diuretics with superior therapeutic indices.
Application of Machine Learning and Artificial Intelligence in Ambuside Research
Machine learning (ML) and artificial intelligence (AI) are increasingly vital tools in chemical research, offering powerful capabilities for prediction, design, and analysis cecam.orgnih.govmdpi.comrsc.orgresearchgate.net. For Ambuside, ML algorithms could be trained on existing data (if available) or generated data from analog synthesis to predict the properties of new derivatives, thereby accelerating the drug discovery process. AI can aid in identifying potential new therapeutic targets or understanding complex biological pathways influenced by Ambuside. Furthermore, ML models can optimize synthetic routes for Ambuside and its analogs, predicting reaction conditions, catalysts, and solvents for higher yields and reduced waste researchgate.netnih.govijirt.org. Generative models could even be used to design entirely new Ambuside-like structures with desired properties from scratch.
Exploration of Ambuside as a Chemical Probe or Building Block in Organic Synthesis
Ambuside, with its multiple functional groups including sulfonamides and an imine linkage, holds potential as a versatile chemical probe or a foundational building block in organic synthesis sigmaaldrich.comsigmaaldrich.comlifechemicals.comnih.govthieme.de. As a chemical probe, Ambuside or its modified derivatives could be designed to investigate specific biological pathways or enzyme activities related to its diuretic function or other potential biological activities, such as trypanosomicidal effects chemicalbook.com. For example, fluorescently labeled or affinity-tagged Ambuside analogs could be synthesized to track its cellular localization or identify its molecular targets researchgate.netmdpi.comunimi.itmdpi.com. As a building block, its core structure could be incorporated into larger, more complex molecules, potentially leading to new classes of pharmaceuticals or functional materials.
Development of Advanced Analytical Techniques for Ambuside in Complex Chemical Matrices
Accurate and sensitive detection of Ambuside in biological samples, environmental matrices, or pharmaceutical formulations is crucial for research and quality control. Future research could focus on developing advanced analytical techniques for its quantification and characterization zendesk.comcas.orgcas.org. This might include hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for highly sensitive and selective detection. Development of novel spectroscopic methods, electrochemical sensors, or even portable analytical devices for rapid on-site detection could also be explored. Ensuring the robustness of these methods for complex matrices, such as biological fluids or environmental samples, will be a key area of focus.
Green Chemistry Approaches to Sustainable Ambuside Production
Adopting green chemistry principles for the synthesis and production of Ambuside is essential for environmental sustainability and economic viability nih.govijirt.orgmsu.edursc.orgresearchgate.net. Future research should aim to develop synthetic routes that minimize waste generation, reduce energy consumption, and utilize safer solvents and reagents. This could involve exploring catalytic methods, atom-economical reactions, and the use of renewable feedstocks. For instance, investigating biocatalytic approaches or employing microwave or sonochemical synthesis could offer more environmentally benign alternatives to traditional methods. The development of efficient recycling processes for solvents and catalysts used in Ambuside production would further enhance its sustainability profile.
Interdisciplinary Research at the Interface of Ambuside Chemistry and Materials Science
The chemical structure of Ambuside, featuring aromatic rings, sulfonamide groups, and a potentially reactive imine linkage, suggests possibilities for its integration into novel materials cas.orgscirp.orgidu.ac.id. Interdisciplinary research could explore the incorporation of Ambuside or its derivatives into polymers, supramolecular assemblies, or functional coatings. Such materials might exhibit unique properties, potentially related to controlled release of the active compound, sensing capabilities, or even novel electronic or optical characteristics. For example, Ambuside-functionalized nanoparticles could be designed for targeted drug delivery, or Ambuside could be used as a monomer or cross-linker in polymer synthesis to impart specific properties.
Compound List:
| Chemical Name | Molecular Formula | CAS Number |
| Ambuside | C13H16ClN3O5S2 | 3754-19-6 |
Q & A
Basic: What are the primary spectroscopic techniques for determining the molecular structure of C₁₃H₁₆ClN₃O₅S?
Answer:
To elucidate the structure of C₁₃H₁₆ClN₃O₅S, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to identify proton environments and carbon frameworks, with particular attention to chlorine and sulfur substituents .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and isotopic patterns, especially for chlorine-containing fragments .
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry and bond angles .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro or sulfonyl groups) via characteristic absorption bands .
Basic: What experimental protocols are recommended for synthesizing C₁₃H₁₆ClN₃O₅S?
Answer:
Synthesis should follow:
- Stepwise Reaction Design : Optimize reaction conditions (e.g., solvent polarity, temperature) for intermediates, particularly for introducing the chlorine and sulfonyl groups .
- Purification : Use column chromatography or recrystallization to isolate the compound, with purity validated via HPLC (>95%) .
- Safety Protocols : Address hazards associated with chlorinated intermediates (e.g., toxicity, reactivity) using fume hoods and inert atmospheres .
Advanced: How can researchers resolve contradictions in reported physicochemical properties of C₁₃H₁₆ClN₃O₅S?
Answer:
Systematically:
- Variable Comparison : Replicate studies under identical conditions (e.g., pH, solvent systems) to isolate discrepancies .
- Statistical Analysis : Apply ANOVA to assess inter-study variability in measurements like solubility or melting points .
- Meta-Analysis : Aggregate data from primary sources (e.g., ACS journals) to identify trends or outliers, avoiding secondary summaries .
Advanced: How to design experiments to study the degradation pathways of C₁₃H₁₆ClN₃O₅S under varying environmental conditions?
Answer:
- Controlled Variables : Expose the compound to stressors (UV light, hydrolysis at pH 3–9) and monitor degradation via LC-MS .
- Kinetic Studies : Plot degradation rates using first-order models to identify dominant pathways .
- Product Identification : Isolate degradation byproducts via preparative TLC and characterize structures using tandem MS .
Basic: What validation methods ensure the purity of synthesized C₁₃H₁₆ClN₃O₅S?
Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .
- Melting Point Analysis : Compare observed ranges with literature values (±2°C tolerance) .
- Elemental Analysis : Confirm %C, H, N, Cl, S within 0.3% of theoretical values .
Advanced: What methodologies are suitable for investigating the reaction mechanisms involving C₁₃H₁₆ClN₃O₅S?
Answer:
- Isotopic Labeling : Track chlorine or sulfur atoms using ³⁶Cl or ³⁵S isotopes in kinetic isotope effect studies .
- Computational Modeling : Perform DFT calculations to map transition states and activation energies (e.g., Gaussian or ORCA software) .
- In Situ Monitoring : Use stopped-flow IR or Raman spectroscopy to capture intermediate species .
Basic: What are the key considerations for conducting a literature review on C₁₃H₁₆ClN₃O₅S?
Answer:
- Source Prioritization : Use primary literature (ACS, RSC journals) over reviews; databases like SciFinder or Reaxys provide curated data .
- Contradiction Flagging : Note discrepancies in synthesis yields or spectral data for further investigation .
- Citation Management : Use Zotero or EndNote to organize references and avoid plagiarism .
Advanced: How to optimize synthetic yield of C₁₃H₁₆ClN₃O₅S using design of experiments (DoE)?
Answer:
- Factorial Design : Vary factors (temperature, catalyst loading, stoichiometry) and model interactions using software like Minitab .
- Response Surface Methodology (RSM) : Identify optimal conditions via contour plots .
- Robustness Testing : Assess parameter tolerances to ensure reproducibility across labs .
Advanced: How to address reproducibility challenges in studies involving C₁₃H₁₆ClN₃O₅S?
Answer:
- Standard Operating Procedures (SOPs) : Document equipment calibration, solvent grades, and reaction times meticulously .
- Inter-Lab Studies : Collaborate with independent labs to validate key findings .
- Open Data : Share raw spectra and chromatograms via repositories like Zenodo .
Advanced: What strategies elucidate the role of C₁₃H₁₆ClN₃O₅S in biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
